molecular formula C19H21N7O3S B2895554 7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE CAS No. 796881-03-3

7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B2895554
CAS No.: 796881-03-3
M. Wt: 427.48
InChI Key: VULSWFRAYZKHRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple stepsThe final steps involve the formation of the purine core and the attachment of the morpholine ring .

Industrial Production Methods

the synthesis in a laboratory setting involves standard organic synthesis techniques, including refluxing, purification through column chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions

7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or purine rings .

Scientific Research Applications

7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The purine core can mimic nucleotides, interfering with DNA and RNA synthesis. The morpholine ring may enhance the compound’s solubility and bioavailability .

Biological Activity

The compound 7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A purine core which is fundamental in many biological processes.
  • A benzimidazole moiety that is known for various pharmacological activities.
  • A morpholine group , which often enhances solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole exhibit significant antimicrobial properties. The presence of the benzimidazole and morpholine groups in this compound suggests potential effectiveness against bacterial and fungal strains.

CompoundActivity TypeTarget OrganismReference
7-[...]-3-Methyl...AntimicrobialE. coli
7-[...]-3-Methyl...AntifungalC. albicans

Anticancer Potential

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis through the modulation of signaling pathways such as PI3K/Akt.

  • Case Study : A study on related benzimidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, suggesting a similar potential for the compound .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes:

  • Phosphodiesterase Inhibitors : Similar compounds have been reported to act as phosphodiesterase inhibitors, which can lead to increased levels of cyclic nucleotides, thereby enhancing cellular signaling pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By targeting specific enzymes involved in cellular signaling.
  • Interference with DNA/RNA Synthesis : Due to its purine structure, it may compete with natural substrates.
  • Induction of Oxidative Stress : Leading to apoptosis in cancer cells.

Research Findings

Recent studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound:

  • Absorption and Metabolism : Investigations into its metabolic pathways suggest that it undergoes significant hepatic metabolism, impacting its bioavailability .
  • Toxicity Profiles : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are required for conclusive results.

Properties

IUPAC Name

7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3S/c1-24-15-14(16(27)23-19(24)28)26(18(22-15)25-6-9-29-10-7-25)8-11-30-17-20-12-4-2-3-5-13(12)21-17/h2-5H,6-11H2,1H3,(H,20,21)(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULSWFRAYZKHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCSC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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